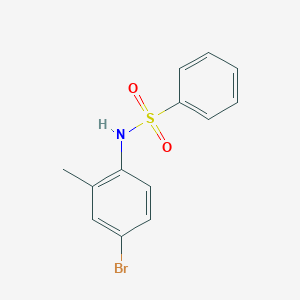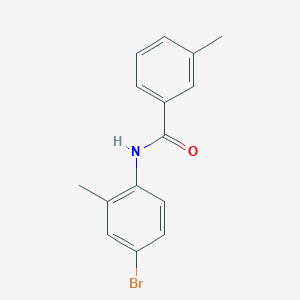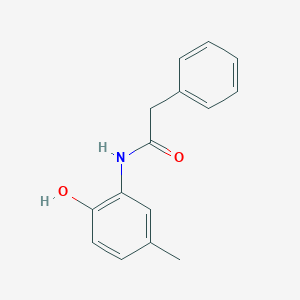
N-(2-hydroxy-5-methylphenyl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-5-methylphenyl)-2-phenylacetamide, also known as acetaminophen, is a widely used analgesic and antipyretic drug. It is used to relieve pain and reduce fever in patients of all ages. Acetaminophen is a safe and effective drug when used according to the recommended dosage. It is available over-the-counter and is commonly used to treat headaches, toothaches, menstrual cramps, and other minor pains.
Wirkmechanismus
Acetaminophen works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are produced in response to injury or inflammation. They cause pain, fever, and inflammation by sensitizing nerve endings and increasing blood flow to the affected area. By inhibiting COX, N-(2-hydroxy-5-methylphenyl)-2-phenylacetamiden reduces the production of prostaglandins, which in turn reduces pain and fever.
Biochemical and Physiological Effects
Acetaminophen has a number of biochemical and physiological effects on the body. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. It is metabolized by the liver, and the metabolites are excreted in the urine. Acetaminophen has a half-life of approximately 2 to 3 hours in adults, and it is eliminated from the body within 24 hours.
Vorteile Und Einschränkungen Für Laborexperimente
Acetaminophen is a widely used drug in laboratory experiments due to its well-understood mechanism of action and low toxicity. It is relatively inexpensive and easy to obtain, making it a popular choice for researchers. However, N-(2-hydroxy-5-methylphenyl)-2-phenylacetamiden has limitations in certain types of experiments, such as those involving inflammation or immune responses. In these cases, other drugs may be more appropriate.
Zukünftige Richtungen
There are a number of future directions for research on N-(2-hydroxy-5-methylphenyl)-2-phenylacetamiden. One area of interest is the development of new formulations of the drug that are more effective or have fewer side effects. Another area of interest is the study of N-(2-hydroxy-5-methylphenyl)-2-phenylacetamiden in combination with other drugs, such as opioids, to improve pain management. Additionally, the long-term effects of N-(2-hydroxy-5-methylphenyl)-2-phenylacetamiden use on liver function and other organs are still not fully understood, and further research is needed in this area.
Synthesemethoden
The synthesis of N-(2-hydroxy-5-methylphenyl)-2-phenylacetamiden involves the reaction of p-aminophenol with acetic anhydride in the presence of a catalyst such as phosphoric acid. The reaction produces N-(2-hydroxy-5-methylphenyl)-2-phenylacetamiden and acetic acid as byproducts. The process is simple and efficient, and the yield of N-(2-hydroxy-5-methylphenyl)-2-phenylacetamiden is high.
Wissenschaftliche Forschungsanwendungen
Acetaminophen has been extensively studied for its analgesic and antipyretic properties. It is one of the most commonly used drugs in the world, and its mechanism of action is well understood. Acetaminophen works by inhibiting the production of prostaglandins, which are responsible for pain and fever. It is also believed to work on the central nervous system to reduce pain perception.
Eigenschaften
Molekularformel |
C15H15NO2 |
|---|---|
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
N-(2-hydroxy-5-methylphenyl)-2-phenylacetamide |
InChI |
InChI=1S/C15H15NO2/c1-11-7-8-14(17)13(9-11)16-15(18)10-12-5-3-2-4-6-12/h2-9,17H,10H2,1H3,(H,16,18) |
InChI-Schlüssel |
IHFJPJBAKJKSBU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)NC(=O)CC2=CC=CC=C2 |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)NC(=O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B291678.png)
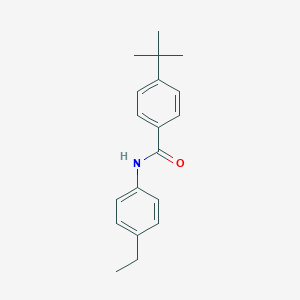
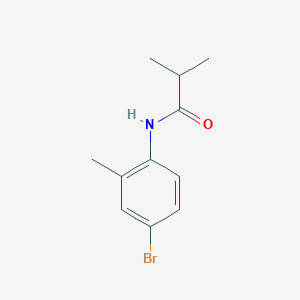
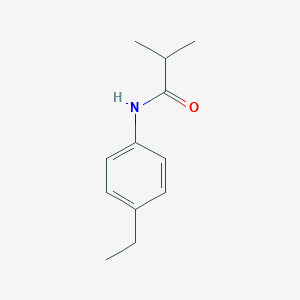
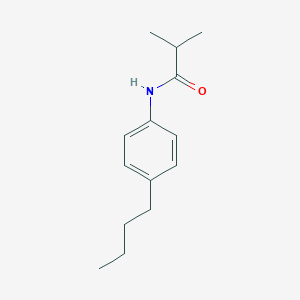
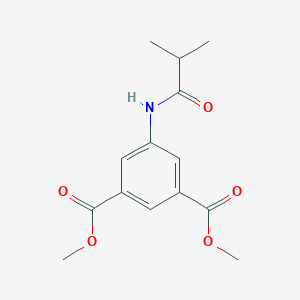
![2-methyl-N-[2-(propan-2-yl)phenyl]propanamide](/img/structure/B291690.png)

![Dimethyl 5-[(3-chlorobenzoyl)amino]isophthalate](/img/structure/B291694.png)

